molecular formula C24H26N4O4S B2605175 4-piperidin-1-ylsulfonyl-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide CAS No. 851095-73-3

4-piperidin-1-ylsulfonyl-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide

Cat. No. B2605175
CAS RN: 851095-73-3
M. Wt: 466.56
InChI Key: KAEHMBCDQFNJPJ-UHFFFAOYSA-N
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Description

4-piperidin-1-ylsulfonyl-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide is a useful research compound. Its molecular formula is C24H26N4O4S and its molecular weight is 466.56. The purity is usually 95%.
BenchChem offers high-quality 4-piperidin-1-ylsulfonyl-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-piperidin-1-ylsulfonyl-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Antibacterial Study

Compounds bearing the 1,3,4-oxadiazole moiety, such as 4-piperidin-1-ylsulfonyl derivatives, have attracted significant attention due to their biological activities. Research demonstrates that N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide exhibit moderate to significant antibacterial activity against both Gram-negative and Gram-positive bacteria. This suggests that modifications on the piperidin-1-ylsulfonyl structure could enhance its antimicrobial efficacy, highlighting its potential in developing new antibacterial agents (Khalid et al., 2016).

Antiproliferative and Tubulin Inhibition

Another area of application is in the development of antiproliferative agents, where derivatives of the compound have shown promise. For example, 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides have been identified as a new chemical class of antiproliferative agents acting as tubulin inhibitors. This discovery opens avenues for the compound's application in cancer research, particularly in identifying new therapeutic strategies against cancerous cells (Krasavin et al., 2014).

Molecular Interaction Studies

The structural complexity of 4-piperidin-1-ylsulfonyl derivatives enables their involvement in molecular interaction studies, particularly in understanding receptor-ligand interactions. For instance, the molecular interaction of antagonist derivatives with the CB1 cannabinoid receptor has been studied, offering insights into the structural requirements for binding and activity at the receptor. These findings are crucial for drug discovery and development, especially in designing receptor-targeted therapeutics (Shim et al., 2002).

Enzyme Inhibition for Alzheimer’s Disease

The compound's derivatives have also been evaluated as potential drug candidates for Alzheimer’s disease, focusing on enzyme inhibition activity. Specifically, derivatives have been synthesized to target acetylcholinesterase (AChE) enzyme, a key player in Alzheimer's disease pathology. By inhibiting AChE, these compounds could potentially improve cognitive functions in Alzheimer's patients, highlighting the compound's role in neurodegenerative disease research (Rehman et al., 2018).

properties

IUPAC Name

4-piperidin-1-ylsulfonyl-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N4O4S/c29-22(18-10-12-21(13-11-18)33(30,31)28-14-4-1-5-15-28)25-24-27-26-23(32-24)20-9-8-17-6-2-3-7-19(17)16-20/h8-13,16H,1-7,14-15H2,(H,25,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAEHMBCDQFNJPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C4=CC5=C(CCCC5)C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-piperidin-1-ylsulfonyl-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide

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